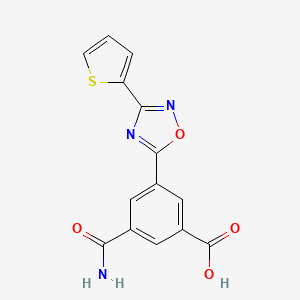![molecular formula C19H13NO4 B12922069 3-Benzyl-4-hydroxy-2H-pyrano[2,3-b]quinoline-2,5(10H)-dione CAS No. 62668-77-3](/img/structure/B12922069.png)
3-Benzyl-4-hydroxy-2H-pyrano[2,3-b]quinoline-2,5(10H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzyl-4-hydroxy-2H-pyrano[2,3-b]quinoline-2,5(10H)-dione is a complex organic compound that belongs to the class of pyranoquinoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a quinoline core fused with a pyran ring, along with a benzyl group and a hydroxyl group, which contribute to its unique chemical properties.
Métodos De Preparación
The synthesis of 3-Benzyl-4-hydroxy-2H-pyrano[2,3-b]quinoline-2,5(10H)-dione can be achieved through a one-pot multicomponent reaction. This method involves the reaction of 2-chloroquinoline-3-carbaldehyde, benzylamine, and 4-hydroxycoumarin in the presence of a base such as piperidine. The reaction proceeds through a Michael addition followed by intramolecular cyclization to form the desired product . This synthetic route is advantageous due to its simplicity, high yield, and the absence of a metal catalyst.
Análisis De Reacciones Químicas
3-Benzyl-4-hydroxy-2H-pyrano[2,3-b]quinoline-2,5(10H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles such as halides or amines.
Cyclization: The compound can participate in further cyclization reactions to form more complex polycyclic structures.
Common reagents and conditions used in these reactions include bases like piperidine, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-Benzyl-4-hydroxy-2H-pyrano[2,3-b]quinoline-2,5(10H)-dione has several scientific research applications:
Medicinal Chemistry: It has shown potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.
Biological Research: The compound is used in the study of enzyme inhibition and receptor binding, providing insights into its mechanism of action and potential therapeutic targets.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as a building block in the development of new pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-Benzyl-4-hydroxy-2H-pyrano[2,3-b]quinoline-2,5(10H)-dione involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes, such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression. The compound binds to the active site of the enzyme, preventing its activity and thereby inhibiting the growth and proliferation of cancer cells . Additionally, it may interact with other cellular receptors and pathways, contributing to its overall biological activity.
Comparación Con Compuestos Similares
3-Benzyl-4-hydroxy-2H-pyrano[2,3-b]quinoline-2,5(10H)-dione can be compared with other similar compounds, such as:
Pyrano[2,3-b]quinoline derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities and applications.
Benzo[h]pyrano[2,3-b]quinoline derivatives: These compounds have an additional benzene ring fused to the pyranoquinoline core, which can enhance their biological activity and stability.
Pyrazolo[3,4-b]quinoline derivatives: These compounds contain a pyrazole ring fused to the quinoline core, offering different pharmacological properties and potential therapeutic applications.
The uniqueness of this compound lies in its specific substituents, which contribute to its distinct chemical properties and biological activities.
Propiedades
Número CAS |
62668-77-3 |
|---|---|
Fórmula molecular |
C19H13NO4 |
Peso molecular |
319.3 g/mol |
Nombre IUPAC |
3-benzyl-4-hydroxy-10H-pyrano[2,3-b]quinoline-2,5-dione |
InChI |
InChI=1S/C19H13NO4/c21-16-12-8-4-5-9-14(12)20-18-15(16)17(22)13(19(23)24-18)10-11-6-2-1-3-7-11/h1-9,22H,10H2,(H,20,21) |
Clave InChI |
QOVQYNZGUKTXHL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC2=C(C3=C(NC4=CC=CC=C4C3=O)OC2=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Bicyclo[2.2.1]heptan-2-yl-2-hydrazinyladenosine](/img/structure/B12921986.png)
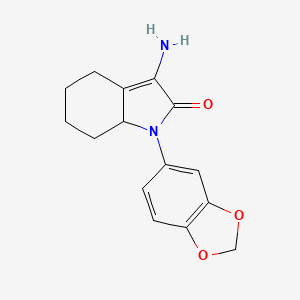

![5-Chloro-6-methyl-N-[1-(4-methylphenyl)ethyl]pyrimidin-4-amine](/img/structure/B12922005.png)
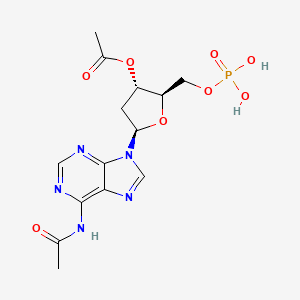
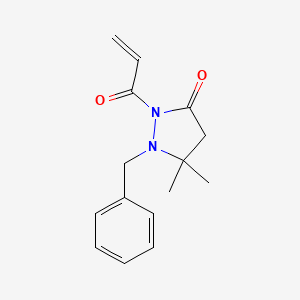
![2-Chloro-3-methyl-4-((1R,3S,5S)-1,3,6-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12922027.png)
![2-Cyclopropyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B12922032.png)
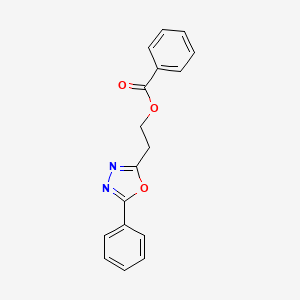
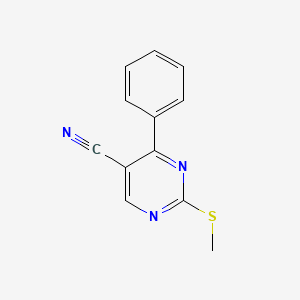

![3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12922057.png)
![N-[(5-Chloro-2-methoxyphenyl)methyl]adenosine](/img/structure/B12922064.png)
